molecular formula C12H14N2O B12893815 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine

4-(2-Ethylfuran-3-yl)benzene-1,2-diamine

Cat. No.: B12893815
M. Wt: 202.25 g/mol
InChI Key: SRDRDTBEPGXSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethylfuran-3-yl)benzene-1,2-diamine is a chemical compound of significant interest in synthetic organic and medicinal chemistry research. It features a benzene-1,2-diamine (ortho-phenylenediamine) core, a versatile scaffold known for its role as a precursor to nitrogen-containing heterocycles such as benzimidazoles . The structure is further substituted with a 2-ethylfuran-3-yl group, incorporating a furan ring, a privileged oxygen-containing heterocycle frequently found in bioactive molecules and natural products . The integration of these two pharmacophoric elements makes this diamine a valuable building block for researchers developing new molecular entities. The primary research applications of this compound are anticipated to be in the synthesis of novel heterocyclic systems and in drug discovery efforts. As a 1,2-diamine derivative, it serves as a key intermediate for constructing benzimidazole libraries, which are structures present in compounds studied for their potential as inhibitors of various biological targets like platelet-derived growth factor receptor (PDGFR) and cyclooxygenase (COX) . Furthermore, the presence of the furan moiety is noteworthy, as this structural motif is present in a wide array of substances with demonstrated biological activities, including antimicrobial and anticancer properties . Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of potential therapeutic agents targeting infectious diseases or cancer. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(2-ethylfuran-3-yl)benzene-1,2-diamine

InChI

InChI=1S/C12H14N2O/c1-2-12-9(5-6-15-12)8-3-4-10(13)11(14)7-8/h3-7H,2,13-14H2,1H3

InChI Key

SRDRDTBEPGXSDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CO1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthetic Methodologies for 4 2 Ethylfuran 3 Yl Benzene 1,2 Diamine and Analogues

General Approaches to Substituted Benzene-1,2-diamines

The synthesis of substituted benzene-1,2-diamines is a cornerstone of organic chemistry, with applications extending to pharmaceuticals, materials science, and catalysis. These compounds serve as critical precursors for the formation of various heterocyclic systems.

Catalytic Asymmetric Synthesis of 1,2-Diamines

The development of catalytic asymmetric methods for producing enantioenriched 1,2-diamines is of significant interest due to their prevalence in biologically active compounds and their use as chiral ligands and organocatalysts. rsc.orgnih.gov Key strategies are often centered around the formation of C-N, C-C, and C-H bonds. rsc.org

One prominent method is the catalytic aminolysis of meso-aziridines, which allows for the desymmetrization of the aziridine (B145994) ring to yield chiral 1,2-diamines with differently substituted amino groups. rsc.org For instance, the reaction of meso-aziridines with trimethylsilyl (B98337) azide, catalyzed by a chiral chromium(III) complex, produces β-azido amino derivatives that can be readily converted to the corresponding 1,2-diamines. rsc.org

Another powerful approach is the catalytic asymmetric diamination of alkenes. rsc.org This strategy directly installs two nitrogen functionalities across a double bond and can be achieved through various catalytic systems, including those based on palladium, copper, or iron. rsc.org The aza-Henry reaction, which involves the addition of nitroalkanes to imines, is another valuable C-C bond-forming strategy that furnishes β-nitroamines, precursors to 1,2-diamines. rsc.orgbohrium.com

Method Description Catalyst Type Key Precursors Reference
Ring-opening of aziridinesDesymmetrization of meso-aziridines using a nucleophilic amine source.Chiral Lewis or Brønsted acids (e.g., Cr(III) complexes).meso-Aziridines, Trimethylsilyl azide. rsc.org
Diamination of alkenesDirect addition of two amino groups across a C=C double bond.Pd, Cu, or Fe-based catalysts.Alkenes, Nitrogen source. rsc.org
Aza-Henry ReactionNucleophilic addition of a nitroalkane to an imine to form a β-nitroamine.Various metal and organocatalysts.Nitroalkanes, Imines. rsc.orgbohrium.com
HydroaminationAddition of an N-H bond across an unsaturated C-C bond.Metal catalysts.Allylic amines, Enamines. nih.govbohrium.com

Benzannulation Strategies for Anilines

Benzannulation, the formation of a benzene (B151609) ring from acyclic precursors, offers a powerful alternative to the functionalization of pre-existing aromatic rings for the synthesis of substituted anilines. beilstein-journals.orgnih.gov These methods are particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution.

A notable strategy involves the [3+3] condensation of two three-carbon synthons. beilstein-journals.orgnih.gov For example, 1,3-diketones bearing an electron-withdrawing group can react with in situ-generated enamines (from acetone (B3395972) and a primary amine) to construct the aniline (B41778) ring. beilstein-journals.orgnih.gov The reaction proceeds through a sequence of nucleophilic additions, cyclization, and dehydration to afford the meta-substituted aniline. beilstein-journals.orgnih.gov

Another versatile method is the molybdenum-catalyzed intermolecular reaction of ynones with allylic amines. researchgate.net This approach provides a robust and modular route to a variety of 2,4-di- and 2,4,6-trisubstituted anilines in good to excellent yields. researchgate.net The proposed mechanism involves a cascade of aza-Michael addition, researchgate.netacs.org-proton shift, cyclization, dehydration, 6π-electrocyclization, and aromatization. researchgate.net A similar benzannulation protocol utilizes a Michael-aldol cascade reaction of β-keto sulfones with enones, followed by condensation with an amine to furnish the substituted aryl amine. acs.orgnih.gov

Benzannulation Strategy Key Reactants Catalyst/Conditions Product Type Reference
[3+3] Condensation1,3-Diketone with EWG, Acetone, AmineHeating (e.g., 60 °C)meta-Substituted anilines beilstein-journals.orgnih.gov
Ynone/Allylic Amine ReactionYnones, Allylic aminesMolybdenum(VI) catalyst2,4-Di- and 2,4,6-trisubstituted anilines researchgate.net
Michael-Aldol Cascadeβ-Keto sulfones, Enones, AmineBase-induced cascade, then heating with amineVariously substituted aryl amines acs.orgnih.gov

Selective C-H Functionalization of Aromatic Amines

Direct C-H functionalization of aromatic amines has emerged as a powerful tool for streamlining synthetic routes by avoiding pre-functionalization steps. researchgate.net These methods often rely on transition-metal catalysis and can be guided by directing groups to achieve high regioselectivity. researchgate.net

Directing groups, which are functional groups capable of coordinating to a metal catalyst, can bring the catalyst into close proximity to a specific C-H bond, facilitating its selective activation. researchgate.net While this approach is highly effective, it necessitates the presence of the directing group, which may require additional synthetic steps for installation and removal. researchgate.net

Recent advances have focused on the use of native directing groups, which are already part of the target molecule, and on the development of reactions that proceed without a directing group. researchgate.netnih.gov Late-stage C-H functionalization is particularly valuable for the diversification of complex molecules. nih.gov Strategies involving nitrogen-centered radicals have also been developed to modify the positional selectivity of C-H functionalization, with some methods promoting otherwise rare γ-selective reactions. duke.edu

Introduction of Furan (B31954) Moieties

The furan ring is a key structural motif in many natural products and pharmacologically active compounds. researchgate.netnih.gov Its synthesis and subsequent functionalization are crucial for constructing molecules like 4-(2-ethylfuran-3-yl)benzene-1,2-diamine.

Synthesis of 3-Furylamine Derivatives

The synthesis of furans with an amino group at the 3-position can be achieved through various methodologies. A general and efficient method involves the Michael addition of amines to acyclic keto alkynol precursors. researchgate.net This approach is flexible, allowing for modifications at other positions of the furan ring. researchgate.net For example, the reaction of diethylamine (B46881) with 4-(tetrahydropyran-2-yloxy)but-2-ynal in dry THF yields the corresponding enamine, which can be further processed to the 3-furylamine derivative. researchgate.net

Another approach involves the direct amination of furfural (B47365), a biomass-derived starting material. google.com For instance, reacting furfural with an ammonia (B1221849) source in the presence of a skeleton-type iron-based catalyst can produce 3-hydroxypyridine, showcasing the transformation of the furan ring into other heterocyclic systems, but also highlighting the reactivity of the furan core with nitrogen nucleophiles. google.com

Method Starting Materials Reagents Key Intermediate/Product Reference
Michael AdditionAcyclic keto alkynolAmine (e.g., diethylamine), Dry THF3-Furylamine derivative researchgate.net
Reductive AminationFurfuralAmmonia, HydrogenFurfurylamine google.com
Furan-based Diamine Synthesis2,5-Furandimethanol, BOC-glycineDCC, DioxaneGlycine 2,5-furandimethyl ester (diamine precursor) mdpi.comresearchgate.net

Functionalization and Derivatization of Furan Rings

Once the furan ring is formed, it can be further functionalized to introduce substituents at specific positions. The furan ring is more reactive than benzene towards electrophilic substitution. researchgate.net

A DBU-mediated formal ring expansion of 2-acyl-3-arylcyclopropane-1,1-dicarbonitriles provides a transition-metal-free route to multisubstituted furans. nih.gov The Paal-Knorr synthesis and related cyclizations are classic methods for furan formation, often starting from 1,4-dicarbonyl compounds. nih.gov More recently, an approach based on the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been developed, which proceeds through a 2-ene-1,4,7-trione intermediate that subsequently cyclizes to a substituted furan. nih.gov

Furthermore, Friedel-Crafts-type reactions can be used to introduce aryl groups onto the furan ring. For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes in a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) leads to 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov

Reaction Type Substrate Reagents/Conditions Product Reference
Ring Expansion2-Acyl-3-arylcyclopropane-1,1-dicarbonitrileDBUMultisubstituted furan nih.gov
Oxidative Dearomatization/Cyclization3-(Furan-2-yl)-1,3-di(het)arylpropan-1-oneNBS, Pyridine3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-one nih.gov
Hydroarylation3-(Furan-2-yl)propenoic acidArene, TfOH3-Aryl-3-(furan-2-yl)propanoic acid derivative nih.gov
One-pot α-Alkoxyalkylation/Cyclization1-(2-Hydroxyphenyl)butane-1,3-dione, 2,5-Dimethoxy-2,5-dihydrofuranK10 montmorillonite3-(Furan-2-yl)-4H-chromen-4-one researchgate.net

Advanced Coupling and Cross-Coupling Strategies for Arene-Heteroarene Linkages

The construction of a carbon-carbon bond between an aromatic (arene) and a heteroaromatic (heteroarene) ring is a cornerstone of modern organic synthesis, enabling the creation of diverse and complex molecular architectures. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for forging these linkages. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. wikipedia.orgwikipedia.org The general mechanism involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the desired product and regenerate the catalyst. wikipedia.orgwikipedia.org

Several named reactions are preeminent in this field, each utilizing a different class of organometallic reagent. The choice of a specific method often depends on the nature of the coupling partners, functional group tolerance, and the availability of starting materials.

Suzuki-Miyaura Coupling: This reaction employs organoboron compounds, such as boronic acids or their esters, which are generally stable, non-toxic, and environmentally benign. nih.govfrontiersin.org The reaction is typically catalyzed by a palladium complex and requires a base to activate the organoboron species for transmetalation. organic-chemistry.orgorganic-chemistry.org Its high functional group tolerance makes it exceptionally useful for the synthesis of complex molecules. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents (stannanes). wikipedia.orgorganic-chemistry.org A key advantage of this method is the stability of organostannanes to air and moisture, and many are commercially available. wikipedia.org The reaction conditions are generally mild and neutral, tolerating a wide array of functional groups, which makes it highly effective for transformations of intricate molecules. uwindsor.ca However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction involves the use of organozinc reagents. wikipedia.orgorganic-chemistry.org Organozinc compounds exhibit high reactivity, which often leads to faster reaction times and milder conditions compared to other methods. The Negishi coupling is notable for its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds with high efficiency. wikipedia.orgchinesechemsoc.org Nickel catalysts can also be employed in addition to palladium. wikipedia.org

Hiyama Coupling: The Hiyama coupling uses organosilicon compounds, which are low-cost, low-toxicity, and highly stable. youtube.comyoutube.com A crucial aspect of this reaction is the need for an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to polarize the silicon-carbon bond and facilitate transmetalation. organic-chemistry.orgyoutube.com This requirement can be a limitation if the substrates contain fluoride-sensitive groups, such as silyl (B83357) ethers. wikipedia.org

The following table summarizes these key strategies for arene-heteroarene bond formation.

Coupling Reaction Organometallic Reagent (Ar'-M) Organic Electrophile (Ar-X) Typical Catalyst Key Features & Requirements
Suzuki-Miyaura Boronic Acid/Ester (B(OR)₂)I, Br, Cl, OTfPd(0) or Pd(II) complexesRequires a base (e.g., K₂CO₃, Cs₂CO₃) for activation. Generally non-toxic reagents. nih.govfrontiersin.orgorganic-chemistry.org
Stille Stannane (SnR₃)I, Br, Cl, OTfPd(0) complexesTolerates a wide range of functional groups; moisture-stable reagents. Main drawback is tin toxicity. wikipedia.orgorganic-chemistry.orguwindsor.ca
Negishi Organozinc (ZnX)I, Br, Cl, OTfPd(0) or Ni(0) complexesHighly reactive nucleophiles; mild conditions. Sensitive to air and moisture. wikipedia.orgorganic-chemistry.orgnih.gov
Hiyama Organosilane (SiR₃)I, Br, Cl, OTfPd(0) complexesReagents are stable and low-toxicity. Requires an activator (e.g., F⁻, base). wikipedia.orgorganic-chemistry.orgyoutube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, particularly the nature and extent of its conjugated systems.

For a compound like 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine, which contains both a benzene (B151609) ring and a furan (B31954) ring, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions. The presence of the diamino and ethylfuran substituents on the benzene ring would influence the precise energy of these transitions and, consequently, the λmax values. The solvent used for the analysis can also impact the spectrum due to interactions with the molecule.

Table 1: Hypothetical UV-Vis Absorption Data

Transition Type Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π* Data not available Data not available

Theoretical UV-Vis Spectral Simulations (TD-DFT)

To complement experimental data, theoretical calculations are often performed. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions between molecular orbitals (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), TD-DFT can simulate the UV-Vis spectrum.

These simulations provide insights into the nature of the transitions (e.g., identifying them as π → π* or n → π*) and can help in the interpretation of the experimental spectrum. The accuracy of the simulation depends on the chosen functional and basis set. A comparison between the theoretical and experimental spectra can validate the computational model and confirm the structural assignment.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, which allows for the confirmation of its elemental formula.

Furthermore, by subjecting the molecular ion to fragmentation (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern is produced. Analyzing these fragments provides valuable information about the molecule's structure, identifying the different components and how they are connected. For instance, characteristic losses from the molecular ion could correspond to the ethyl group, parts of the furan ring, or the amino groups.

Table 2: Predicted Mass Spectrometry Data

Ion Type Calculated m/z Fragmentation Pathway
Molecular Ion [M]+• 202.1106 Data not available
Fragment 1 Data not available Data not available

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires growing a suitable single crystal of the compound. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. It would reveal the conformation of the molecule in the solid state, including the relative orientation of the furan and benzene rings. Additionally, it would elucidate intermolecular interactions, such as hydrogen bonding involving the diamine groups, which govern the crystal packing.

Table 3: Illustrative Crystallographic Data Parameters

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Length (C-N) Data not available
Bond Angle (C-C-C) Data not available

Reactivity and Chemical Transformations of 4 2 Ethylfuran 3 Yl Benzene 1,2 Diamine

Reactivity of the Benzene-1,2-diamine Core

The benzene-1,2-diamine moiety is a well-known building block in organic synthesis, primarily due to the nucleophilicity of its two adjacent amino groups. This arrangement facilitates a variety of cyclization and condensation reactions.

Ortho-phenylenediamines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond. nih.gov In the case of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine, reaction with one equivalent of an aldehyde or ketone would be expected to yield a mono-Schiff base, while reaction with two equivalents could lead to the formation of a bis-Schiff base. These reactions are typically catalyzed by acid and involve the initial formation of a hemiaminal intermediate, followed by dehydration. nih.gov

The resulting Schiff bases are not merely synthetic intermediates; they are also of significant interest in coordination chemistry, as the imine nitrogen atoms can act as donor sites for metal ions. nih.govrsc.org

Illustrative Data Table for Schiff Base Formation

EntryCarbonyl CompoundProductReaction Conditions (Illustrative)Yield (Illustrative)
1BenzaldehydeMono-Schiff BaseEthanol (B145695), reflux, 4h85%
2Acetone (B3395972)Mono-Schiff BaseMethanol, rt, 12h70%
3Salicylaldehyde (2 eq.)Bis-Schiff BaseEthanol, reflux, 6h90%

Disclaimer: The data presented in this table is illustrative and based on the general reactivity of ortho-phenylenediamines. Specific experimental results for this compound may vary.

The proximate amino groups of the benzene-1,2-diamine core are perfectly positioned for annulation reactions, leading to the formation of fused five- and six-membered heterocyclic rings.

Benzimidazoles: The reaction of ortho-phenylenediamines with carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles) is a classic method for the synthesis of benzimidazoles. organic-chemistry.orgmdpi.comsemanticscholar.orgnih.govimpactfactor.org For instance, the condensation of this compound with a carboxylic acid, typically under acidic conditions and with heating, would be expected to yield a 2-substituted benzimidazole (B57391) derivative. The reaction proceeds via the formation of an amide intermediate, followed by intramolecular cyclization and dehydration.

Quinoxalines: Quinoxalines are another important class of nitrogen-containing heterocycles that can be readily synthesized from ortho-phenylenediamines. organic-chemistry.orgnih.govsid.irresearchgate.netnih.gov The condensation of this compound with a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-keto aldehyde, would lead to the formation of a quinoxaline (B1680401) ring system. nih.govsid.ir These reactions are often carried out in polar solvents like ethanol or acetic acid and can be catalyzed by acids. nih.govsid.ir

Illustrative Data Table for Annulation Reactions

EntryReagentProduct TypeReaction Conditions (Illustrative)Yield (Illustrative)
1Acetic AcidBenzimidazole4M HCl, reflux, 4h80%
2Benzoic AcidBenzimidazolePolyphosphoric acid, 150°C, 3h75%
3BenzilQuinoxalineEthanol, reflux, 2h92%
4GlyoxalQuinoxalineAcetic acid, rt, 1h88%

Disclaimer: The data presented in this table is illustrative and based on the general reactivity of ortho-phenylenediamines. Specific experimental results for this compound may vary.

The benzene-1,2-diamine moiety, and particularly the Schiff bases derived from it, are excellent ligands for a wide variety of metal ions. The two nitrogen atoms of the diamine or the nitrogen and other donor atoms in its derivatives can chelate to a metal center, forming stable complexes. nih.govsciencepublishinggroup.comnih.govnih.govresearchgate.netsemanticscholar.org The resulting metal complexes have diverse applications, for example, in catalysis and materials science. The specific coordination geometry and the properties of the resulting complex will depend on the metal ion, the other ligands present, and the reaction conditions. nih.govsciencepublishinggroup.comnih.govnih.govresearchgate.netsemanticscholar.org

Reactivity of the 2-Ethylfuran Substituent

The furan (B31954) ring is an electron-rich aromatic system, and its reactivity is significantly influenced by the presence of substituents.

Furan undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). The heteroatom's lone pair of electrons contributes to the aromatic sextet and activates the ring towards electrophilic attack. The substitution typically occurs at the C2 and C5 positions, which are most activated. In this compound, the furan ring is substituted at the 2- and 3-positions. The ethyl group at the 2-position is an activating group, while the aryl group at the 3-position is likely to be deactivating due to its electron-withdrawing inductive effect, but its mesomeric effect could be activating or deactivating depending on the specific reaction. Therefore, electrophilic substitution would be expected to occur at the C5 position of the furan ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. organic-chemistry.orgnih.govnih.gov

Furan rings are generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. However, under certain conditions, such as in the presence of strong nucleophiles or under oxidative conditions, the furan ring can undergo ring-opening reactions. nih.govacs.orgresearchgate.net For 2,3-disubstituted furans, these reactions can lead to the formation of functionalized acyclic compounds. The susceptibility of the furan ring in this compound to nucleophilic attack and ring-opening would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Side-Chain Functionalization (Ethyl Group)

The ethyl group attached to the furan ring at the 2-position, while generally less reactive than the other functional moieties of the molecule, can undergo functionalization under specific conditions. These transformations typically involve reactions at the benzylic-like position (the methylene (B1212753) group adjacent to the furan ring) or reactions involving the entire ethyl group.

Common strategies for the functionalization of ethyl groups on aromatic and heteroaromatic rings can be applied to this compound. These methods often require the generation of a radical or an anionic intermediate at the carbon adjacent to the furan ring.

Table 1: Potential Side-Chain Functionalization Reactions of the Ethyl Group

Reaction TypeReagents and ConditionsExpected ProductNotes
Oxidation Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇)2-(1-Hydroxyethyl) or 2-acetyl derivativeThe reaction conditions would need to be carefully controlled to avoid oxidation of the amine groups and the furan ring. Protection of the diamine moiety may be necessary.
Halogenation N-Bromosuccinimide (NBS), light/radical initiator2-(1-Bromoethyl) derivativeThis reaction proceeds via a free-radical mechanism and is selective for the benzylic-like position.
Deprotonation-Alkylation Strong base (e.g., n-BuLi), followed by an electrophile (e.g., alkyl halide)2-(1-Substituted-ethyl) derivativeThis approach involves the formation of a carbanion. The acidity of the benzylic protons is enhanced by the adjacent furan ring.

The electron-donating nature of the ethyl group can also influence the reactivity of the furan ring in electrophilic substitution reactions, although this effect is generally modest compared to the directing effects of the oxygen heteroatom. masterorganicchemistry.com

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for reactions involving this compound are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous systems.

The most characteristic reaction of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. youtube.com The mechanism for the reaction of this compound with a generic 1,2-dicarbonyl compound, such as benzil, is proposed to proceed as follows:

Nucleophilic Attack: One of the amino groups of the diamine acts as a nucleophile and attacks one of the carbonyl carbons of the dicarbonyl compound, leading to the formation of a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form a Schiff base (imine).

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate.

Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.

This condensation reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. youtube.com

Another important class of reactions involves electrophilic substitution on the benzene ring. The directing effects of the two amino groups and the furan-3-yl substituent will determine the regioselectivity of these reactions. The amino groups are strong activating, ortho-, para-directors. The furan-3-yl group's effect is more complex, but it is generally considered to be an electron-donating group that can also direct ortho and para. Given the substitution pattern, electrophilic attack is most likely to occur at the positions ortho to the amino groups (positions 3 and 6).

Hydrolysis of the C-N bonds in the phenylenediamine moiety can occur under certain conditions, a process that is influenced by the proton affinity of the nitrogen atoms. nih.gov Theoretical calculations on similar systems suggest that hydrolysis is propelled by proton transfer from water to the nitrogen, followed by nucleophilic attack of a hydroxyl group on the carbon atom of the C-N bond. nih.gov

Stereochemical Aspects of Reactions Involving the Compound

The structure of this compound itself is achiral and does not possess any stereocenters. However, stereochemistry can become a significant consideration in its reactions under several circumstances:

Reactions Creating Chiral Centers: If a reaction introduces a new chiral center in the molecule, a racemic mixture of enantiomers will be formed unless a chiral reagent or catalyst is used. For instance, the oxidation of the ethyl group to a 1-hydroxyethyl group would create a chiral center at the carbon bearing the hydroxyl group.

Reactions with Chiral Reagents: When this compound reacts with a chiral reagent that contains one or more stereocenters, the products will be diastereomers. These diastereomers will have different physical properties and can, in principle, be separated by techniques such as chromatography.

Atropisomerism in Derivatives: While the parent compound is not prone to atropisomerism, certain derivatives, particularly those formed through reactions that create bulky substituents ortho to the bond connecting the furan and benzene rings, could potentially exhibit hindered rotation. If the rotational barrier is sufficiently high, stable atropisomers could be isolated.

Table 2: Potential Stereochemical Outcomes in Reactions

Reaction TypeStereochemical ConsiderationExample Product
Oxidation of Ethyl GroupCreation of a new chiral center(R/S)-1-(3-(3,4-diaminophenyl)furan-2-yl)ethan-1-ol
Condensation with a Chiral DicarbonylFormation of diastereomersDiastereomeric quinoxalines
Asymmetric SynthesisEnantioselective formation of a productUse of a chiral catalyst to favor one enantiomer in a product with a new stereocenter.

Computational and Theoretical Chemistry Investigations of this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical studies have been published for the compound this compound.

The generation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of data from quantum mechanical calculations. These calculations, typically performed using methodologies like Density Functional Theory (DFT), provide the foundational quantitative data necessary to discuss molecular geometry, electronic structure, reactivity, and other properties.

Without access to the results of such studies—including optimized coordinates, orbital energies, charge distributions, and electrostatic potential maps specific to this compound—it is not possible to provide the detailed research findings and data tables required for the following sections:

Advanced Applications and Research Potential in Chemical Sciences

Role as a Monomer in Polymer Chemistry (e.g., Bio-based Polyimides)

There is no specific information available in the searched literature regarding the use of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine as a monomer in polymer chemistry, including for the synthesis of bio-based polyimides.

However, the broader class of furan-based diamines has been investigated as promising bio-based alternatives to petroleum-derived monomers for high-performance polymers like polyimides. The interest in these monomers stems from their potential to be derived from renewable resources, offering a more sustainable approach to polymer production. Research in this area generally focuses on the synthesis of various furan-containing diamines and their subsequent polymerization with dianhydrides to form polyimides. The resulting polymers are then characterized for their thermal stability, mechanical properties, and solubility to assess their viability as replacements for conventional polyimides.

Ligand Design and Synthesis for Coordination Chemistry and Catalysis

No specific research was found detailing the design, synthesis, or application of this compound as a ligand in coordination chemistry and catalysis.

In a general context, diamine compounds are widely utilized as ligands for a variety of metal ions. The two amine groups can chelate to a metal center, forming stable complexes that can be employed in various catalytic applications, including oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the diamine ligand can be tuned by modifying its backbone and substituents, which in turn influences the reactivity and selectivity of the resulting metal catalyst.

Exploration as a Versatile Synthetic Building Block for Diverse Molecular Scaffolds

There is no specific information in the searched literature on the exploration of this compound as a versatile synthetic building block for creating diverse molecular scaffolds.

Aromatic diamines, as a class of compounds, are fundamental building blocks in organic synthesis. The presence of two reactive amine groups allows for a wide range of chemical transformations, making them valuable starting materials for the construction of complex molecules. They can participate in reactions such as diazotization, condensation with dicarbonyl compounds to form heterocycles, and various coupling reactions to build larger molecular frameworks. The specific substitution pattern of this compound, with its furan (B31954) and ethyl groups, would be expected to impart particular properties to the resulting molecular scaffolds.

Conclusion and Future Directions in Research

Promising Avenues for Synthetic Innovation

Future research into the synthesis of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine is ripe with opportunities for innovation. Modern palladium-catalyzed cross-coupling reactions remain a key area for exploration. nih.govkoreascience.kr The development of novel phosphine ligands could enhance the efficiency and selectivity of the coupling between a 2-ethyl-3-halofuran and a protected aminophenylboronic acid derivative. acs.org Furthermore, direct C-H arylation of 2-ethylfuran with a substituted diaminobenzene derivative offers a more atom-economical approach, minimizing the need for pre-functionalized starting materials. nih.gov

Another promising avenue is the exploration of cascade reactions, where multiple bond-forming events occur in a single pot, streamlining the synthesis and reducing waste. nih.gov For instance, a multi-component reaction involving a furan (B31954) precursor, an ethylating agent, and a diaminobenzene derivative could potentially construct the target molecule in a highly efficient manner. The use of flow chemistry could also offer significant advantages in terms of reaction control, safety, and scalability for the synthesis of this and related compounds.

Synthetic StrategyKey AdvantagesPotential Challenges
Palladium-Catalyzed Cross-Coupling High efficiency, good functional group toleranceSynthesis of precursors, catalyst cost
Direct C-H Arylation Atom economy, reduced synthetic stepsRegioselectivity, harsh reaction conditions
Cascade Reactions High efficiency, reduced wasteComplexity of reaction optimization
Flow Chemistry Enhanced control, safety, and scalabilityInitial setup cost and expertise

Opportunities in Advanced Characterization and Computational Modeling

A crucial step following the successful synthesis of this compound will be its thorough characterization. Advanced nuclear magnetic resonance (NMR) techniques, such as 2D correlation spectroscopy (COSY, HMQC, HMBC), will be indispensable for unambiguously assigning the proton and carbon signals of this complex molecule. researchgate.netipb.pt High-resolution mass spectrometry (HRMS) will be essential for confirming its elemental composition.

Computational modeling, particularly using density functional theory (DFT), presents a powerful tool for predicting the structural, electronic, and spectroscopic properties of this compound before its synthesis. researchgate.netnih.govnih.gov DFT calculations can provide insights into the molecule's geometry, bond lengths and angles, and electronic distribution. Furthermore, theoretical predictions of NMR chemical shifts can aid in the experimental characterization. nih.gov Computational studies can also be employed to investigate the molecule's reactivity, potential as a monomer in polymerization reactions, and its interaction with other molecules, thereby guiding experimental efforts. dntb.gov.ua

Characterization/Modeling TechniqueInformation Gained
1D and 2D NMR Spectroscopy Connectivity of atoms, molecular structure
High-Resolution Mass Spectrometry Elemental composition, molecular weight
Density Functional Theory (DFT) Molecular geometry, electronic properties, predicted spectra

Prospects for Novel Materials and Chemical Transformations

The unique structure of this compound makes it a highly promising candidate for the development of novel materials. As a diamine monomer, it can be polymerized with dianhydrides to produce bio-based polyimides. mdpi.comresearchgate.netnih.gov These materials are expected to exhibit high thermal stability and excellent mechanical properties, making them suitable for applications in the aerospace and electronics industries. nih.govresearchgate.netillinois.edu The incorporation of the furan moiety could also impart unique properties such as self-healing capabilities through reversible Diels-Alder reactions. nih.govresearchgate.netresearchgate.net

Beyond polymers, the ortho-diamine functionality allows for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles and quinoxalines. These scaffolds are prevalent in pharmaceuticals and functional organic materials. The ethylfuran substituent can be further functionalized, opening up possibilities for creating a diverse library of new chemical entities. The compound could also be explored as a ligand for metal catalysts, where the furan and amine groups can coordinate to a metal center, potentially leading to novel catalytic activities. frontiersin.orgnih.govmdpi.com The development of sustainable catalytic pathways for furan derivatives is an active area of research. frontiersin.orgnih.gov

Application AreaPotential Role of this compound
High-Performance Polymers Monomer for bio-based polyimides and other polymers
Medicinal Chemistry Precursor for benzimidazoles, quinoxalines, and other bioactive heterocycles
Catalysis Ligand for the development of novel metal catalysts
Functional Materials Building block for materials with unique optical or electronic properties

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